4,4'-(1-phenylethane-1,1-diyl)bis(N,N-diethylaniline)
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Overview
Description
4,4’-(1-Phenylethane-1,1-diyl)bis(N,N-diethylaniline) is an organic compound characterized by its unique structure, which includes a phenylethane core and two N,N-diethylaniline groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1-phenylethane-1,1-diyl)bis(N,N-diethylaniline) typically involves the reaction of 4,4’-dihydroxybiphenyl with N,N-diethylaniline under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1-phenylethane-1,1-diyl)bis(N,N-diethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions include quinone derivatives, various amine derivatives, and substituted aromatic compounds.
Scientific Research Applications
4,4’-(1-phenylethane-1,1-diyl)bis(N,N-diethylaniline) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,4’-(1-phenylethane-1,1-diyl)bis(N,N-diethylaniline) exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,4’-(1-Phenylethylidene)bisphenol: Known for its use in polymer production and as a flame retardant.
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Used in the synthesis of dyes and pigments.
4,4’-(Ethene-1,2-diyl)bis(N,N-diphenylaniline): Employed in organic electronics and as a semiconductor material.
Uniqueness
4,4’-(1-phenylethane-1,1-diyl)bis(N,N-diethylaniline) is unique due to its specific structure, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
23308-44-3 |
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Molecular Formula |
C28H36N2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
4-[1-[4-(diethylamino)phenyl]-1-phenylethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C28H36N2/c1-6-29(7-2)26-19-15-24(16-20-26)28(5,23-13-11-10-12-14-23)25-17-21-27(22-18-25)30(8-3)9-4/h10-22H,6-9H2,1-5H3 |
InChI Key |
BKZSPCUFQFNUIM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C)(C2=CC=CC=C2)C3=CC=C(C=C3)N(CC)CC |
Origin of Product |
United States |
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